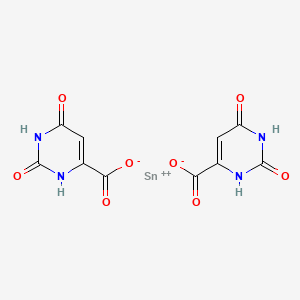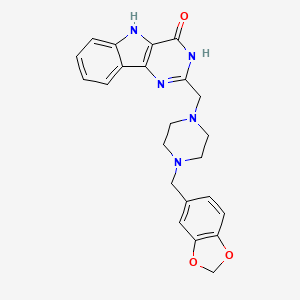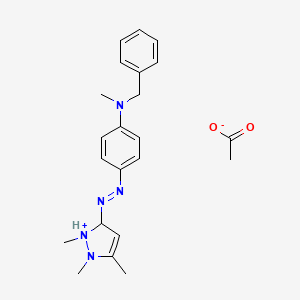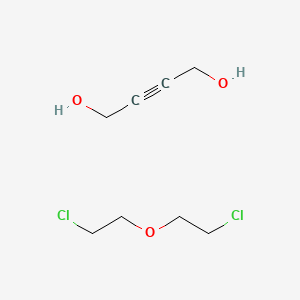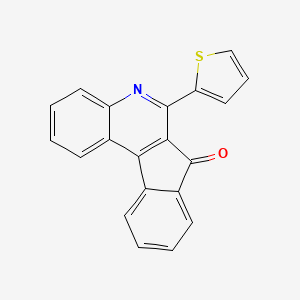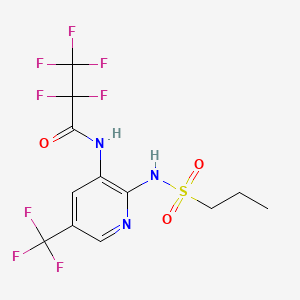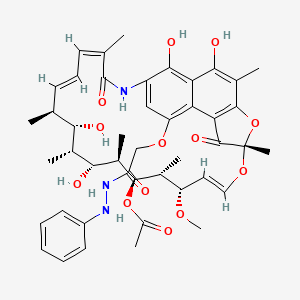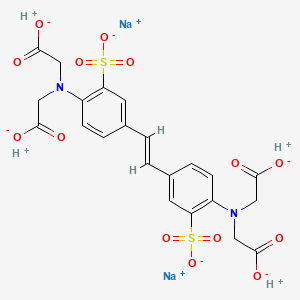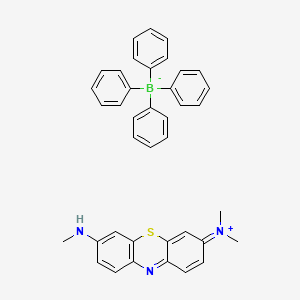
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, a possible synthetic route might involve:
Starting Materials: Piperazine, 1H-benzimidazole, and phenylthiol.
Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzimidazole ring or the phenylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenylthio moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some piperazine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: These compounds can bind to various receptors, influencing biological pathways.
Medicine
Antiparasitic Agents: Piperazine derivatives are commonly used as antiparasitic drugs.
Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Employed as pesticides or herbicides.
Mécanisme D'action
The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, as antiparasitic agents, they might disrupt the neuromuscular activity of parasites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(1H-benzimidazol-2-yl)-4-(phenylthio)-
- Piperazine, 1-(1H-benzimidazol-5-yl)-4-(phenylthio)-
Uniqueness
The unique positioning of the benzimidazole and phenylthio groups in “Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-” might confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be exploited in drug design and other applications.
Propriétés
Numéro CAS |
84806-93-9 |
|---|---|
Formule moléculaire |
C17H18N4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-(4-phenylsulfanylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C17H18N4S/c1-2-5-14(6-3-1)22-21-11-9-20(10-12-21)16-8-4-7-15-17(16)19-13-18-15/h1-8,13H,9-12H2,(H,18,19) |
Clé InChI |
ZELOZEAVYRGRNL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC3=C2N=CN3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



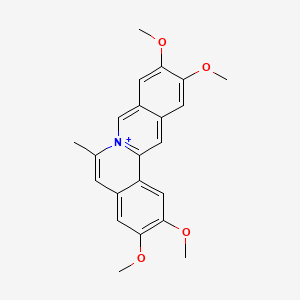
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
